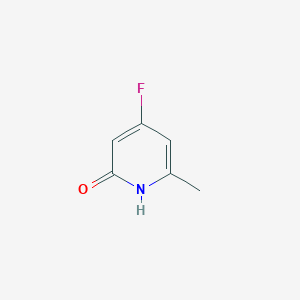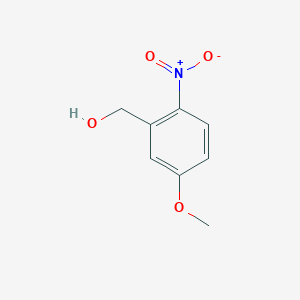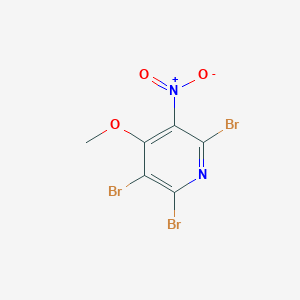
4-Fluoro-6-methylpyridin-2-OL
Übersicht
Beschreibung
4-Fluoro-6-methylpyridin-2-OL is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 6-position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 6-methylpyridin-2-ol using fluorinating agents such as Selectfluor or xenon difluoride.
Suzuki-Miyaura Cross-Coupling: Another approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 6-methylpyridin-2-ol is coupled with a fluorinated halide in the presence of a palladium catalyst.
Nucleophilic Substitution: Nucleophilic substitution reactions can also be employed, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide.
Reduction: Reduction reactions can reduce the fluorine atom, although this is less common due to the stability of the C-F bond.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where various nucleophiles can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reductions are typically carried out using lithium aluminum hydride (LiAlH4) or other strong reducing agents.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium amide (NaNH2) or potassium fluoride (KF).
Major Products Formed:
N-oxide: The oxidation product is this compound N-oxide.
Reduced Derivatives: Reduced derivatives are less common but can include various partially reduced forms.
Substitution Products: Substitution reactions can yield a variety of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-6-methylpyridin-2-OL has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
Wirkmechanismus
4-Fluoro-6-methylpyridin-2-OL is similar to other fluorinated pyridines such as 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine. its unique combination of fluorine and methyl groups at specific positions on the pyridine ring gives it distinct chemical properties and reactivity. These differences can influence its biological activity and industrial applications.
Vergleich Mit ähnlichen Verbindungen
2-fluoropyridine
3-fluoropyridine
4-fluoropyridine
2-fluoro-6-methylpyridin-4-ol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
4-fluoro-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKWGGPVIYDPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696133 | |
| Record name | 4-Fluoro-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227508-66-8 | |
| Record name | 4-Fluoro-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















